5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole
Overview
Description
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole is a chemical compound that features a benzofuran moiety fused with an isoxazole ring. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole typically involves the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring is formed by reacting the benzofuran derivative with hydroxylamine hydrochloride and an appropriate α,β-unsaturated carbonyl compound.
Chloromethylation: The final step involves the chloromethylation of the isoxazole ring using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (NaOH, KOH), solvents (DMF, DMSO).
Oxidation: Oxidizing agents (KMnO₄, H₂O₂), solvents (acetonitrile, water).
Reduction: Reducing agents (LiAlH₄, NaBH₄), solvents (THF, ethanol).
Major Products
Substitution Products: Amino, thio, and alkoxy derivatives.
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced isoxazole derivatives.
Scientific Research Applications
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-2-yl)ethanol: A benzofuran derivative with similar biological activities.
1-benzofuran-2-yl (2-pyridinyl)methanone: Another benzofuran derivative with antimicrobial properties.
Uniqueness
5-(1-Benzofuran-2-yl)-3-(chloromethyl)isoxazole is unique due to the presence of both benzofuran and isoxazole moieties, which confer a combination of biological activities and reactivity. The chloromethyl group further enhances its potential for chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-(1-benzofuran-2-yl)-3-(chloromethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-7-9-6-12(16-14-9)11-5-8-3-1-2-4-10(8)15-11/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUIIJRJPZOMJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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